1-(5-chloro-2-methylphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine
Overview
Description
1-(5-Chloro-2-methylphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorinated methylphenyl group and a nitro-substituted pyrazole ring attached to a piperazine core. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methylphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine typically involves multi-step organic reactions. One common method starts with the nitration of 1H-pyrazole to introduce the nitro group at the 4-position. This is followed by the chlorination of 2-methylphenyl to obtain 5-chloro-2-methylphenyl. The final step involves the coupling of these intermediates with piperazine under controlled conditions, often using a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methylphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Halogenation or alkylation reactions can occur at the piperazine ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Amino derivatives: from the reduction of the nitro group.
Halogenated derivatives: from substitution reactions.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological macromolecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine
- 1-(5-Chloro-2-methylphenyl)-4-(1H-pyrazol-5-yl)piperazine
Uniqueness: 1-(5-Chloro-2-methylphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine is unique due to the specific positioning of the chloro and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure may result in distinct pharmacological profiles and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O2/c1-10-2-3-11(15)8-12(10)18-4-6-19(7-5-18)14-13(20(21)22)9-16-17-14/h2-3,8-9H,4-7H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKVIPZKCQHHLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=C(C=NN3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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